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Introduction

Lysidine (k3C), a post-transcriptional modification of cytidine to 2-lysyl-cytidine, is a critical
determinant for accurate protein synthesis in bacteria.[1][2][3] Found at the wobble position
(position 34) of the anticodon of isoleucine-specific transfer RNA (tRNAlle), this modification
switches the codon recognition from the methionine codon (AUG) to the isoleucine codon
(AUA).[2][3] The synthesis of lysidine is catalyzed by the enzyme tRNA(lle)-lysidine
synthetase (TilS), which utilizes L-lysine and ATP as substrates.[1][2] The reaction proceeds
through a two-step mechanism involving the adenylation of the tRNA substrate followed by the
nucleophilic attack of lysine.[2]

These application notes provide a comprehensive protocol for the in vitro synthesis of lysidine-
modified tRNAIle. The protocol is divided into three main stages:

 In Vitro Transcription of Unmodified E. coli tRNAlle: Production of the tRNA substrate.

o Expression and Purification of Recombinant His-tagged E. coli TilS: Preparation of the
catalytic enzyme.

e Enzymatic Synthesis and Purification of Lysidine-modified tRNAlle: The core synthesis
reaction and isolation of the final product.
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e Analysis of Lysidine Formation: Verification of the modification by HPLC and mass
spectrometry.

This protocol is designed to be a valuable resource for researchers studying bacterial
translation, tRNA modification enzymes, and for those in drug development targeting novel
antibacterial pathways.

Experimental Protocols
l. In Vitro Transcription of Unmodified E. coli tRNAIlle

This protocol describes the synthesis of the unmodified tRNAIlle transcript using T7 RNA
polymerase.

Materials:

Linearized plasmid DNA containing the E. coli tRNAIlle gene downstream of a T7 promoter.
e T7 RNA Polymerase

e Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

o Transcription Buffer (5X)

» RNase Inhibitor

e DNase | (RNase-free)

o Urea-Polyacrylamide Gel (8%)

o Gel Loading Buffer (2X)

» Elution Buffer

o Ethanol and Sodium Acetate for precipitation

Procedure:
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e Transcription Reaction Setup: Assemble the following reaction mixture at room temperature
in the specified order:

Component Final Concentration
Nuclease-free water to final volume

5X Transcription Buffer 1X

rNTPs 2 mM each

Linearized DNA template 1ug

RNase Inhibitor 40 units

T7 RNA Polymerase 50 units

Final Volume 100 pL

¢ Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

o DNase Treatment: Add 1 pL of RNase-free DNase | and incubate at 37°C for 15 minutes to
remove the DNA template.

 Purification of tRNA Transcript:

o

Add an equal volume of 2X gel loading buffer to the transcription reaction.

o Heat the sample at 95°C for 3 minutes and then place on ice.

o Load the sample onto an 8% urea-polyacrylamide gel.

o Run the gel until the desired tRNA band is well-resolved.

o Visualize the RNA by UV shadowing or staining with a suitable dye.

o Excise the band corresponding to the tRNA transcript.

o Elute the RNA from the gel slice overnight in elution buffer at 4°C with gentle agitation.
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o Precipitate the RNA using ethanol and sodium acetate, wash with 70% ethanol, and
resuspend in nuclease-free water.

» Quantification: Determine the concentration of the purified tRNA transcript using a
spectrophotometer.

Il. Expression and Purification of Recombinant His-
tagged E. coli TilS

This protocol outlines the expression of His-tagged TilS in E. coli and its subsequent
purification using immobilized metal affinity chromatography (IMAC).

Materials:

E. coli expression strain (e.g., BL21(DE3)) transformed with a pET vector containing the His-
tagged tilS gene.

e Luria-Bertani (LB) medium with appropriate antibiotic.
 Isopropyl 3-D-1-thiogalactopyranoside (IPTG)

o Lysis Buffer

» Ni-NTA Agarose Resin

» Wash Buffer

» Elution Buffer

 Dialysis Buffer

o SDS-PAGE reagents

Procedure:

o Expression of TilS:
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o Inoculate a single colony of the transformed E. coli into LB medium with the appropriate
antibiotic and grow overnight at 37°C with shaking.

o The next day, inoculate a larger volume of LB medium with the overnight culture and grow
at 37°C until the OD600 reaches 0.6-0.8.

o Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and
continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or
overnight.

e Cell Lysis:

[¢]

Harvest the cells by centrifugation.

[¢]

Resuspend the cell pellet in ice-cold lysis buffer.

[e]

Lyse the cells by sonication on ice.

o

Clarify the lysate by centrifugation to remove cell debris.

« Purification of His-tagged TilS:

[¢]

Equilibrate the Ni-NTA agarose resin with lysis buffer.

[e]

Add the clarified lysate to the equilibrated resin and incubate with gentle agitation at 4°C
for 1 hour.

[e]

Wash the resin with several column volumes of wash buffer to remove non-specifically
bound proteins.

[e]

Elute the His-tagged TilS protein with elution buffer.
« Dialysis and Concentration:

o Dialyze the eluted protein against dialysis buffer to remove imidazole and to exchange the
buffer.

o Concentrate the purified protein using a suitable concentration device.
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e Analysis of Purity:
o Assess the purity of the recombinant TilS protein by SDS-PAGE.

o Determine the protein concentration using a Bradford assay or by measuring absorbance
at 280 nm.

lll. Enzymatic Synthesis and Purification of Lysidine-
modified tRNAIlle

This protocol describes the enzymatic reaction to form lysidine on the in vitro transcribed
tRNAIlle.

Materials:

» Purified unmodified tRNAlle transcript

o Purified recombinant His-tagged TilS

e L-lysine

o ATP

» Reaction Buffer (10X)

¢ Phenol:Chloroform:lsoamyl Alcohol

o Ethanol and Sodium Acetate for precipitation
Procedure:

e Enzymatic Reaction Setup: Assemble the following reaction mixture:
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Component Final Concentration
Nuclease-free water to final volume

10X Reaction Buffer 1X

Purified unmodified tRNAlle 10 uM

L-lysine 2mM

ATP 2 mM

Purified TilS enzyme 1uM

Final Volume 100 pL

 Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
e Enzyme Inactivation and tRNA Purification:
o Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol.
o Vortex and centrifuge to separate the phases.
o Carefully transfer the aqueous (upper) phase to a new tube.
o Precipitate the tRNA with ethanol and sodium acetate.

o Wash the pellet with 70% ethanol and resuspend in nuclease-free water.

IV. Analysis of Lysidine Formation

This section describes the analysis of the in vitro synthesized tRNA for the presence of
lysidine using HPLC and mass spectrometry.[4][5]

Materials:
e Nuclease P1

» Bacterial Alkaline Phosphatase (BAP)
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e HPLC system with a C18 column
e Mass Spectrometer
Procedure:
o Enzymatic Digestion of tRNA to Nucleosides:
o To the purified tRNA sample, add Nuclease P1 and incubate at 37°C for 2 hours.

o Then, add BAP and incubate at 37°C for another 1 hour to dephosphorylate the
nucleosides.

e HPLC Analysis:
o Inject the digested sample onto a C18 HPLC column.

o Separate the nucleosides using a suitable gradient of mobile phases (e.g., a gradient of
acetonitrile in an aqueous buffer).

o Monitor the elution profile at 260 nm. The presence of a new peak corresponding to
lysidine, with a different retention time from the standard cytidine, indicates successful
modification.

e Mass Spectrometry Analysis:
o Couple the HPLC system to a mass spectrometer to confirm the identity of the peaks.

o The mass of lysidine will be higher than that of cytidine due to the addition of the lysine
moiety. The expected mass shift can be calculated and used for identification.

Data Presentation

Table 1: Reaction Components for In Vitro Transcription of tRNAlle
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Stock Volume for 100 pL Final
Component . . .
Concentration reaction Concentration
Linearized Plasmid . m 10 noful
n
DNA Ha/H H g/
5X Transcription
5X 20 pL 1X
Buffer
rNTP mix 10 mM each 20 pL 2 mM each
T7 RNA Polymerase 50 U/uL 1L 0.5 U/uL
RNase Inhibitor 40 U/uL 1uL 0.4 U/uL
Nuclease-free water - 57 uL -
Table 2: Reaction Components for Enzymatic Synthesis of Lysidine
Stock Volume for 100 pL Final
Component ) . .
Concentration reaction Concentration
Unmodified tRNAIlle 100 uM 10 pyL 10 uM
10X Reaction Buffer 10X 10 pL 1X
L-lysine 20 mM 10 pL 2mM
ATP 20 mM 10 pL 2 mM
TilS Enzyme 10 uM 10 pL 1uM
Nuclease-free water - 50 pL -
Visualizations
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Caption: Overall workflow for the in vitro synthesis of lysidine.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1675763?utm_src=pdf-body-img
https://www.benchchem.com/product/b1675763?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Unmodified tRNA-lle (with Cytidine at pos. 34) Tis
— AMP + PPi
Adenylated tRNA Intermediate

ATP 4

Lysidine-modified tRNA-Ile

Click to download full resolution via product page

Caption: Enzymatic pathway for lysidine synthesis catalyzed by TilS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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